3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester
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Overview
Description
Ethyl 5-(2-acetamidopropan-2-yl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-acetamidopropan-2-yl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-acetamido-2-methylpropanenitrile in the presence of a base to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-acetamidopropan-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.
Scientific Research Applications
Ethyl 5-(2-acetamidopropan-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(2-acetamidopropan-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2-amino-2-methylpropyl)-1,2-oxazole-3-carboxylate
- Ethyl 5-(2-hydroxy-2-methylpropyl)-1,2-oxazole-3-carboxylate
- Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Uniqueness
Ethyl 5-(2-acetamidopropan-2-yl)-1,2-oxazole-3-carboxylate is unique due to the presence of the acetamido group, which can enhance its biological activity and specificity. This functional group can also influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 5-(2-acetamidopropan-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-5-16-10(15)8-6-9(17-13-8)11(3,4)12-7(2)14/h6H,5H2,1-4H3,(H,12,14) |
InChI Key |
VXAYUWCQVPNPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)(C)NC(=O)C |
Origin of Product |
United States |
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